molecular formula C14H7ClF13NO3 B11110761 1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl (3-chloro-4-methoxyphenyl)carbamate

1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl (3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B11110761
M. Wt: 519.64 g/mol
InChI Key: XUYMAHRIQIKCBQ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE is a fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a carbamate group

Preparation Methods

The synthesis of 2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE typically involves multiple steps. The process begins with the preparation of the fluorinated butyl group, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated groups enhance its stability and reactivity, allowing it to interact with various enzymes and receptors. The carbamate group can form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other fluorinated carbamates and butyl derivatives. These compounds share some structural features but differ in their specific functional groups and fluorination patterns. The unique combination of fluorine atoms and the carbamate group in 2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTYL N-(3-CHLORO-4-METHOXYPHENYL)CARBAMATE gives it distinct properties and applications. Similar compounds include:

Properties

Molecular Formula

C14H7ClF13NO3

Molecular Weight

519.64 g/mol

IUPAC Name

[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl] N-(3-chloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C14H7ClF13NO3/c1-31-7-3-2-5(4-6(7)15)29-8(30)32-9(12(20,21)22,13(23,24)25)10(16,17)11(18,19)14(26,27)28/h2-4H,1H3,(H,29,30)

InChI Key

XUYMAHRIQIKCBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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